molecular formula C30H36O4 B191385 3,8,9-Trihydroxy-6-methyl-4,4,5-tris(3-methylbut-2-enyl)anthracen-1(4H)-one CAS No. 3736-60-5

3,8,9-Trihydroxy-6-methyl-4,4,5-tris(3-methylbut-2-enyl)anthracen-1(4H)-one

Cat. No. B191385
CAS RN: 3736-60-5
M. Wt: 460.6 g/mol
InChI Key: SWTXVTYSWPYCIX-UHFFFAOYSA-N
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Description

3,8,9-Trihydroxy-6-methyl-4,4,5-tris(3-methylbut-2-enyl)anthracen-1(4H)-one, also known as TMA-1, is a synthetic compound that belongs to the class of substituted amphetamines. It was first synthesized in 1997 by a group of researchers at Purdue University. Since then, TMA-1 has gained attention in the scientific community due to its potential applications in research.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis techniques for similar compounds have been explored, such as the synthesis of various prenylated xanthones, which are structurally related to the compound . For instance, Gujral and Gupta (1979) investigated the synthesis of 3-methylbut-2-enylated 1,3,5-trihydroxyxanthones, highlighting potential synthetic pathways for similar complex molecules (Gujral & Gupta, 1979).

Crystal Structure Analysis

  • Research by Cannon et al. (1975) on the crystal structure of a related compound, 7,7a,8,9,11,11a-Hexahydro-7,7,10-trimethyl-1,10-epoxy-10H-benz[de]anthracen-6-ol, offers insights into the structural analysis and properties of similar anthracene derivatives (Cannon et al., 1975).

Polymer Science Applications

  • Jiang et al. (2018) demonstrated the application of anthracene-terminated linear polyethylene in polymer science, suggesting the potential of similar anthracene derivatives in the synthesis of complex polymer structures (Jiang et al., 2018).

NMR Spectroscopy and Structural Elucidation

  • The work by Dos Santos et al. (2000) on the NMR assignment of prenylated oxanthrones shows the importance of NMR spectroscopy in elucidating the structure of complex organic molecules, relevant to the compound (Dos Santos et al., 2000).

Potential Applications in Liquid Crystal Displays

  • Research by Bojinov and Grabchev (2003) on synthesizing ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates for use in liquid crystal displays indicates the potential application of similar anthracene derivatives in electronic display technologies (Bojinov & Grabchev, 2003).

Redox Behavior in Electrochemical Applications

  • Ahmad et al. (2015) studied the redox behavior of hydroxyanthracenediones, suggesting the potential of similar compounds in electrochemical applications (Ahmad et al., 2015).

properties

CAS RN

3736-60-5

Product Name

3,8,9-Trihydroxy-6-methyl-4,4,5-tris(3-methylbut-2-enyl)anthracen-1(4H)-one

Molecular Formula

C30H36O4

Molecular Weight

460.6 g/mol

IUPAC Name

4,5,10-trihydroxy-7-methyl-1,1,8-tris(3-methylbut-2-enyl)anthracen-2-one

InChI

InChI=1S/C30H36O4/c1-17(2)8-9-21-20(7)14-24(31)27-22(21)15-23-28(29(27)34)25(32)16-26(33)30(23,12-10-18(3)4)13-11-19(5)6/h8,10-11,14-16,31-32,34H,9,12-13H2,1-7H3

InChI Key

SWTXVTYSWPYCIX-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1CC=C(C)C)C=C3C(=C2O)C(=CC(=O)C3(CC=C(C)C)CC=C(C)C)O)O

Canonical SMILES

CC1=CC(=C2C(=C1CC=C(C)C)C=C3C(=C2O)C(=CC(=O)C3(CC=C(C)C)CC=C(C)C)O)O

Other CAS RN

3736-60-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,8,9-Trihydroxy-6-methyl-4,4,5-tris(3-methylbut-2-enyl)anthracen-1(4H)-one
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3,8,9-Trihydroxy-6-methyl-4,4,5-tris(3-methylbut-2-enyl)anthracen-1(4H)-one
Reactant of Route 3
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3,8,9-Trihydroxy-6-methyl-4,4,5-tris(3-methylbut-2-enyl)anthracen-1(4H)-one
Reactant of Route 4
3,8,9-Trihydroxy-6-methyl-4,4,5-tris(3-methylbut-2-enyl)anthracen-1(4H)-one
Reactant of Route 5
3,8,9-Trihydroxy-6-methyl-4,4,5-tris(3-methylbut-2-enyl)anthracen-1(4H)-one
Reactant of Route 6
3,8,9-Trihydroxy-6-methyl-4,4,5-tris(3-methylbut-2-enyl)anthracen-1(4H)-one

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